molecular formula C19H22N4O4 B2748586 (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone CAS No. 1904343-40-3

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2748586
M. Wt: 370.409
InChI Key: CCFSCWGIZHZTRE-UHFFFAOYSA-N
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Description

This compound is a chemical with diverse applications in scientific research. It holds potential for drug discovery due to its unique structure and properties. It is related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

Compounds with similar structural motifs to (4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone have been subjects of chemical synthesis and mechanistic studies. For instance, research on the synthesis and reactions of pyrazinone derivatives highlights the versatility of these structures in chemical transformations, leading to novel pyrrolidines and piperidines with potential biological activities (Rogiers et al., 2003). These synthetic pathways often involve cyclization reactions, showcasing the compound's utility in generating complex heterocyclic frameworks, which are prevalent in many biologically active molecules.

Antimicrobial and Antimycobacterial Activity

Several studies have focused on the antimicrobial and antimycobacterial activities of compounds with pyridine and pyrazinone cores, suggesting that molecules similar to the queried compound might possess similar properties. For example, derivatives of nicotinic acid hydrazide exhibited significant antimycobacterial activity, indicating the potential for these structures in designing new antimicrobial agents (R.V.Sidhaye et al., 2011). Such studies underscore the relevance of these chemical scaffolds in pharmaceutical research, particularly in the search for new treatments against resistant bacterial strains.

Anticancer Evaluation

Compounds with oxirane and methanone groups have been prepared and evaluated for their anticancer activities. A study on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with various nucleophiles demonstrated the potential for these molecules in developing anticancer agents (Gouhar & Raafat, 2015). This research highlights the interest in exploring the biological activities of compounds featuring oxirane and methanone functionalities, potentially including antitumor properties.

Drug Metabolism and Pharmacokinetic Modeling

The study of drug metabolites and their pharmacokinetics is crucial for understanding the safety and efficacy of pharmaceutical compounds. For example, research on the metabolites of a serotonin-4 receptor partial agonist provided insights into the metabolite/parent drug ratios in humans, highlighting the importance of such studies in drug development (Obach et al., 2018). Although the specific compound was not addressed, this research area is relevant for any new chemical entity being considered for therapeutic use.

Future Directions

This compound holds potential for drug discovery due to its unique structure and properties, making it a promising candidate for further investigation. A related compound was found to be suitable for further development based on the molecular interactions of the derivatised conjugates in docking studies .

properties

IUPAC Name

[2-(oxolan-3-yloxy)pyridin-4-yl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c24-19(14-1-5-21-17(11-14)27-16-4-10-25-13-16)23-8-2-15(3-9-23)26-18-12-20-6-7-22-18/h1,5-7,11-12,15-16H,2-4,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFSCWGIZHZTRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=NC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Pyrazin-2-yloxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

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